6-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been reported in the literature . The starting reagents in the first stage of the synthesis were 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and 1,2-dibromoethane .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a methoxy group attached .Chemical Reactions Analysis
6-Methoxy-1H-pyrrolo[3,2-c]pyridine is an inhibitor of cellular RNA polymerase II and has been shown to inhibit the replication of hepatitis B virus in vitro . This drug also selectively inhibits the activity of Gapdh, which is an enzyme necessary for the synthesis of DNA .Physical And Chemical Properties Analysis
6-Methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 148.16 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .Scientific Research Applications
1. Pharmaceuticals and Medicinal Chemistry
- Pyrrolopyridine derivatives, including 6-methoxy-1H-pyrrolo[3,2-c]pyridine, have a broad spectrum of pharmacological properties, which is why new compounds containing this scaffold are being developed .
- These derivatives have been studied as analgesic and sedative agents . They can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing in various biological assays .
- The outcomes of these studies have shown that these compounds can effectively reduce blood glucose levels, making them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
2. Cancer Therapy
- Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- The methods of application involve the synthesis of these compounds and their testing in various cancer cell lines .
- The outcomes of these studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of cancer cells .
3. Antiviral and Anticholinesterase Activities
- Pyridine-containing compounds, including pyrrolopyridine derivatives, have been studied for their antiviral and anticholinesterase activities .
- These compounds have been synthesized and tested in various biological assays .
- The outcomes of these studies have shown that these compounds can effectively inhibit viral replication and cholinesterase activity .
4. Antimalarial and Antimicrobial Activities
- Pyridine-containing compounds have also been studied for their antimalarial and antimicrobial activities .
- These compounds have been synthesized and tested against various strains of malaria parasites and microbes .
- The outcomes of these studies have shown that these compounds can effectively inhibit the growth of malaria parasites and microbes .
5. Antiviral and Anticholinesterase Activities
- Pyridine-containing compounds, including pyrrolopyridine derivatives, have been studied for their antiviral and anticholinesterase activities .
- These compounds have been synthesized and tested in various biological assays .
- The outcomes of these studies have shown that these compounds can effectively inhibit viral replication and cholinesterase activity .
6. Antimalarial and Antimicrobial Activities
- Pyridine-containing compounds have also been studied for their antimalarial and antimicrobial activities .
- These compounds have been synthesized and tested against various strains of malaria parasites and microbes .
- The outcomes of these studies have shown that these compounds can effectively inhibit the growth of malaria parasites and microbes .
Safety And Hazards
The safety data sheet for 6-Methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHZMQGTQOAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511793 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
80862-08-4 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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